[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Description
[2,2'-Bipyridine]-6,6'-dimethanol, α,α'-bis(1,1-dimethylethyl)-, (αS,α'S)- is a chiral 2,2'-bipyridine derivative featuring dimethanol groups at the 6,6' positions. The α carbons of the methanol groups are substituted with bulky tert-butyl (1,1-dimethylethyl) groups, and the stereochemistry is specified as (αS,α'S).
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[6-[6-[(1S)-1-hydroxy-2,2-dimethylpropyl]pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIUNFSPMSYIQ-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC(=N1)C2=NC(=CC=C2)[C@H](C(C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)- is a compound of significant interest in the field of medicinal chemistry and coordination chemistry. This compound features a bipyridine backbone that is known for its versatile coordination properties with transition metals and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes two pyridine rings connected by a carbon-carbon bond and substituted with hydroxymethyl groups and tert-butyl groups. The presence of these functional groups enhances its solubility and reactivity with various biological targets.
1. Antioxidant Properties
Research indicates that bipyridine derivatives exhibit significant antioxidant activity. The hydroxymethyl substituents in [2,2'-Bipyridine]-6,6'-dimethanol enhance its ability to scavenge free radicals. Studies have shown that such compounds can reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in diseases characterized by oxidative damage .
2. Anticancer Activity
The compound's ability to interact with metal ions has been explored for anticancer applications. Metal complexes formed with bipyridine ligands have demonstrated cytotoxic effects against various cancer cell lines. For instance, complexes of [2,2'-Bipyridine]-6,6'-dimethanol with platinum or palladium have shown increased efficacy in inhibiting tumor growth compared to uncoordinated ligands .
3. Enzyme Inhibition
Bipyridine derivatives have been investigated for their role as enzyme inhibitors. Specifically, they can act as inhibitors of key enzymes involved in cancer metabolism and proliferation. The interaction with these enzymes is often mediated by the chelation of metal cofactors essential for enzyme activity .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of several bipyridine derivatives, including [2,2'-Bipyridine]-6,6'-dimethanol. Results showed a marked decrease in lipid peroxidation levels in treated cells compared to controls. The mechanism was attributed to the direct scavenging of reactive oxygen species (ROS) facilitated by the hydroxymethyl groups .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that complexes formed with [2,2'-Bipyridine]-6,6'-dimethanol exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a promising role for this compound in developing new anticancer therapies .
Data Table: Biological Activities Summary
Scientific Research Applications
Coordination Chemistry
The compound acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of stable metal complexes. These complexes are crucial in various catalytic processes and can enhance reaction rates significantly.
Catalysis
In catalysis, [2,2'-Bipyridine]-6,6'-dimethanol has been utilized in:
- Metal-Catalyzed Reactions : It serves as a ligand in reactions such as cross-coupling reactions (e.g., Suzuki and Negishi coupling), facilitating the formation of bipyridine derivatives with high yields .
- Asymmetric Catalysis : The chirality introduced by the tert-butyl groups enables its application in asymmetric synthesis, making it valuable for producing enantiomerically pure compounds .
Materials Science
This bipyridine derivative is explored for its potential in developing new materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Supramolecular Chemistry : Its coordination properties allow for the design of supramolecular assemblies that can be utilized in sensors and drug delivery systems .
Biological Applications
Research has indicated potential biological applications:
- Enzyme Inhibition Studies : The compound's ability to interact with biological macromolecules opens avenues for studying enzyme mechanisms and developing inhibitors.
- Drug Development : Its structural features make it a candidate for scaffold design in medicinal chemistry aimed at creating novel therapeutic agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Bednarova et al. (2018) | Coordination Chemistry | Demonstrated successful metal complex formation with various transition metals; enhanced catalytic activity observed in cross-coupling reactions. |
| Sakashita et al. (2024) | Catalysis | Reported high yields in Suzuki coupling reactions using bipyridine derivatives; effectiveness attributed to steric hindrance provided by tert-butyl groups. |
| Luzung et al. (2024) | Asymmetric Synthesis | Utilized chiral bipyridine ligands for enantioselective reactions; significant improvement in selectivity compared to non-chiral counterparts. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Type and Steric Effects
- 6,6'-Dimethyl-2,2'-bipyridine (): Methyl groups at the 6,6' positions introduce moderate steric hindrance. Copper complexes of this ligand exhibit reversible oxidation behavior, with steric effects stabilizing square-planar geometries .
Functional Group Variations
- 6,6'-Dicarboxy-2,2'-bipyridine (): Carboxylic acid or ester groups at 6,6' positions enable coordination via carboxylate moieties. Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is used in BODIPY-appended complexes for electroluminescence studies . The dimethanol groups in the target compound may act as hydrogen-bond donors or undergo further functionalization (e.g., phosphorylation).
- 6,6'-Diacetyl-2,2'-bipyridine dioxime (): Forms tetradentate ligands for Cu(I/II), Pt(II), and Pd(II) complexes. The dimethanol-tert-butyl structure in the target compound could similarly act as a multidentate ligand but with distinct steric and electronic profiles.
Electronic Effects
- 4,4'-Bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine (): Fluorine substituents on phenyl rings lower emission energy in iridium complexes due to electron-withdrawing effects.
Stereochemical Considerations
- Chiral 6,6'-Substituted Bipyridines (Target Compound): The (αS,α'S) configuration introduces chirality, which is absent in most symmetric 6,6'-dimethyl or diphenyl analogs. Comparable chiral ligands (e.g., 4,4'-bis(dimethylaminophenyl)-6,6'-dimethyl-2,2'-bipyridine in ) are used in enantioselective copper(I) complexes for optoelectronic applications .
Q & A
Q. What are the optimized synthetic routes for preparing [2,2'-Bipyridine]-6,6'-dimethanol derivatives with tert-butyl substituents?
Methodological Answer: The synthesis typically involves:
Core Functionalization : Start with 6,6'-dimethyl-2,2'-bipyridine (prepared via homocoupling of 6-bromopicoline or Suzuki coupling ).
Oxidation : Convert methyl groups to carboxylic acids using KMnO₄ or dichromate under acidic conditions (yield ~85–90%) .
Reduction to Dimethanol : Reduce dicarboxylic acid intermediates (e.g., 6,6'-dicarboxy-2,2'-bipyridine) to diols using NaBH₄ or LiAlH₄ .
Protection with tert-Butyl Groups : Introduce tert-butyl groups via nucleophilic substitution or esterification, ensuring stereochemical control (alphaS,alpha'S) through chiral auxiliaries or enantioselective catalysis.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Elemental Analysis : Verify C, H, N content (e.g., C 59.02%, H 3.28%, N 11.48% for a related dicarboxy derivative ).
- Spectroscopy :
- IR : O-H stretch (3300–3000 cm⁻¹), C=O (1700 cm⁻¹) for intermediates .
- NMR : Distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and bipyridine protons (aromatic region δ 7–9 ppm).
- Chiral HPLC/CE : Confirm enantiomeric purity (alphaS,alpha'S configuration) using chiral stationary phases .
Advanced Research Questions
Q. How do steric and electronic effects of tert-butyl groups influence coordination chemistry with transition metals?
Methodological Answer:
- Steric Effects : Bulky tert-butyl groups restrict metal-ligand geometry, favoring octahedral or tetrahedral complexes over square planar. This is studied via X-ray crystallography (e.g., Rh or Co complexes) .
- Electronic Effects : Electron-donating tert-butyl groups increase electron density at the bipyridine N atoms, enhancing metal-ligand bond strength. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify redox potentials and ligand-to-metal charge transfer (LMCT) transitions .
Q. Example Application :
- Catalytic Epoxidation : Mo(VI) complexes with tert-butyl-substituted ligands show higher selectivity due to steric shielding of active sites .
Q. How can enantiomeric purity (alphaS,alpha'S) be analyzed and optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphines) during alkylation steps .
- Analytical Techniques :
- Circular Dichroism (CD) : Compare experimental spectra with computed models for alphaS,alpha'S configuration.
- Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee) .
Q. How do conflicting spectroscopic or synthetic yield data arise, and how can they be resolved?
Methodological Answer: Case Study : IR data discrepancies in O-H stretches (e.g., 3300–3000 cm⁻¹ vs. broader ranges in other studies).
- Root Cause : Variations in hydrogen bonding (solid vs. solution state) or residual solvent peaks.
- Resolution :
- Compare spectra under identical conditions (KBr pellet vs. ATR).
- Use DFT calculations to predict vibrational modes and assign peaks .
Q. Synthetic Yield Conflicts :
- Example : Dichromate oxidation (85% yield ) vs. KMnO₄ (<40% yield in older methods).
- Resolution : Optimize reaction time, temperature, and stoichiometry via design of experiments (DoE) .
Q. What role does this compound play in photophysical applications (e.g., DSSCs or chemiluminescence)?
Methodological Answer:
- Dye-Sensitized Solar Cells (DSSCs) : As a ligand in Cu(I) complexes, it enhances light absorption and electron injection into TiO₂. Performance is evaluated via incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS) .
- Electrogenerated Chemiluminescence (ECL) : Bipyridine derivatives with tert-butyl groups stabilize excited states, increasing ECL intensity. Use CV coupled with photomultiplier detection to quantify signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
